molecular formula C16H18N4OS B15283078 Allyl 4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Allyl 4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Cat. No.: B15283078
M. Wt: 314.4 g/mol
InChI Key: SZTUDLDHNIUNGX-UHFFFAOYSA-N
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Description

Allyl 4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the triazole and thiadiazole rings endows the compound with unique chemical properties that make it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . This method yields the desired product with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Allyl 4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its allyl group and isobutyl substituent contribute to its unique properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

3-(2-methylpropyl)-6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18N4OS/c1-4-9-21-13-7-5-12(6-8-13)15-19-20-14(10-11(2)3)17-18-16(20)22-15/h4-8,11H,1,9-10H2,2-3H3

InChI Key

SZTUDLDHNIUNGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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